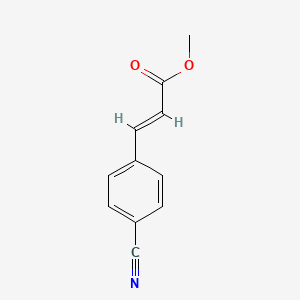

(E)-Methyl 3-(4-cyanophenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-Methyl 3-(4-cyanophenyl)acrylate, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₉NO₂ and its molecular weight is 187.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-Methyl 3-(4-cyanophenyl)acrylate, with the chemical formula C₁₁H₉NO₂ and CAS number 67472-79-1, has garnered attention in recent studies for its diverse biological activities. This compound, characterized by a cyano group attached to a phenyl ring, exhibits significant potential in pharmacological applications, particularly in anti-inflammatory and anti-cancer therapies.

This compound can be synthesized through various methods, including the Matsuda-Heck reaction, which utilizes arenediazonium tosylates in an environmentally friendly manner . The structure of the compound consists of a methyl ester functional group and a vinyl double bond, making it reactive in numerous chemical reactions.

Anti-Cancer Properties

Research indicates that compounds containing cyano groups, such as this compound, can inhibit certain enzymes involved in cancer progression. This inhibition is crucial as it may reduce tumor growth and metastasis. Specific studies have shown that this compound can interact with biological targets, influencing enzyme activity and leading to potential therapeutic effects.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. The cyano group is known to enhance the compound's ability to modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The cyano group facilitates binding with specific enzymes and receptors, potentially altering their activity. This interaction can lead to changes in metabolic pathways, influencing cell signaling and gene expression.

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological potential of this compound:

- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits enzymes associated with cancer cell proliferation. These findings suggest its potential as a lead compound for developing anti-cancer drugs.

- Cellular Effects : Cellular assays revealed that treatment with this compound resulted in decreased viability of cancer cells, indicating its cytotoxic effects against specific cancer types.

- Inflammation Models : Animal models of inflammation showed that administration of this compound significantly reduced inflammatory markers, supporting its use as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Anti-Cancer | Inhibits cancer cell proliferation | |

| Anti-Inflammatory | Reduces inflammatory markers in animal models | |

| Enzyme Inhibition | Interacts with enzymes involved in cancer progression |

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate typically involves the Morita-Baylis-Hillman reaction, which facilitates the formation of α,β-unsaturated esters. The compound can be characterized through various spectroscopic techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Mass Spectrometry (MS) : Used for determining molecular weight and fragmentation patterns.

- Infrared Spectroscopy (FT-IR) : Helps identify functional groups within the compound.

For instance, the analytical data for this compound indicate a melting point of 138 °C and specific NMR chemical shifts that confirm its structure .

Pharmaceutical Applications

This compound has shown promise in pharmaceutical applications due to its potential as a building block for drug synthesis. Its derivatives have been explored for their biological activities, including:

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens .

- Anti-inflammatory Effects : Some derivatives have been tested for their ability to inhibit inflammatory pathways in cellular models.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives from this compound, which were then tested against common bacterial strains. Results indicated that certain modifications enhanced antimicrobial efficacy significantly .

Material Science Applications

In material science, this compound is utilized in the development of advanced materials:

- Photopolymerization : The compound serves as a monomer in photoinitiated polymerization processes, leading to the formation of cross-linked polymers used in coatings and adhesives.

- 3D Printing : Its derivatives are explored as components in photoinitiating systems for 3D printing applications, enhancing the mechanical properties of printed structures .

Data Table: Photopolymerization Characteristics

| Property | Value |

|---|---|

| Monomer Type | Acrylate |

| Curing Mechanism | Free-radical photopolymerization |

| Application | Coatings, adhesives |

| Mechanical Strength | Enhanced compared to traditional systems |

Chemical Reactivity and Transformations

The reactivity of this compound allows for various chemical transformations:

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form complex organic structures .

- Functional Group Transformations : The compound can undergo transformations to introduce different functional groups, expanding its utility in synthetic organic chemistry.

Case Study: Cross-Coupling Reactions

Research demonstrated that this compound could effectively engage in cross-coupling reactions with aryl halides under palladium catalysis, yielding diverse biaryl compounds with potential pharmaceutical applications .

Propiedades

IUPAC Name |

methyl (E)-3-(4-cyanophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZMIJFSAZPYEZ-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67472-79-1 |

Source

|

| Record name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.